molecular formula C6H12N2O3 B068920 L-Alanine, 3-(acetylamino)-, methyl ester (9CI) CAS No. 179015-36-2

L-Alanine, 3-(acetylamino)-, methyl ester (9CI)

Cat. No. B068920
M. Wt: 160.17 g/mol
InChI Key: GZDWTUWAKZNUKA-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanine, 3-(acetylamino)-, methyl ester (9CI), commonly known as N-acetylmethionine, is a derivative of the amino acid L-alanine. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Mechanism Of Action

N-acetylmethionine acts as a methyl donor in the SAMe biosynthesis pathway. It is converted to S-adenosylhomocysteine (SAH) by the enzyme N-acetyltransferase, which is then converted to SAMe by the enzyme SAH hydrolase. SAMe is involved in various cellular processes, including methylation of DNA, RNA, and proteins, as well as the synthesis of neurotransmitters and phospholipids.

Biochemical And Physiological Effects

N-acetylmethionine has been shown to increase SAMe levels in various tissues, including the liver, brain, and heart. It has also been shown to have antioxidant properties and to protect against liver damage caused by alcohol and other toxins. Additionally, N-acetylmethionine has been shown to improve cognitive function and to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of using N-acetylmethionine in lab experiments is its stability and ease of use. It can be stored at room temperature and is soluble in water and organic solvents. However, one limitation is its relatively high cost compared to other methyl donors, such as methionine and betaine.

Future Directions

There are several potential future directions for research on N-acetylmethionine. For example, it could be studied further for its potential applications in treating liver diseases, such as non-alcoholic fatty liver disease and cirrhosis. It could also be studied for its potential applications in improving cognitive function and reducing inflammation in various diseases, including Alzheimer's disease and multiple sclerosis. Additionally, further research could be conducted on the mechanism of action of N-acetylmethionine and its interactions with other molecules in the SAMe biosynthesis pathway.

Synthesis Methods

N-acetylmethionine can be synthesized by the reaction of L-alanine methyl ester hydrochloride with acetic anhydride and N,N-dimethylformamide. The resulting product is then purified by recrystallization from ethanol.

Scientific Research Applications

N-acetylmethionine has been used in various scientific research studies as a substrate for enzymes involved in the biosynthesis of S-adenosylmethionine (SAMe), a crucial molecule involved in many cellular processes. It has also been used as a precursor for the synthesis of other amino acids and peptides.

properties

CAS RN

179015-36-2

Product Name

L-Alanine, 3-(acetylamino)-, methyl ester (9CI)

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

methyl (2S)-3-acetamido-2-aminopropanoate

InChI

InChI=1S/C6H12N2O3/c1-4(9)8-3-5(7)6(10)11-2/h5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1

InChI Key

GZDWTUWAKZNUKA-YFKPBYRVSA-N

Isomeric SMILES

CC(=O)NC[C@@H](C(=O)OC)N

SMILES

CC(=O)NCC(C(=O)OC)N

Canonical SMILES

CC(=O)NCC(C(=O)OC)N

synonyms

L-Alanine, 3-(acetylamino)-, methyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.